molecular formula C18H25NO5 B12469124 5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid

5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid

Katalognummer: B12469124
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: CHAPKRLWMALTDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hexyloxycarbonyl group attached to a phenyl ring, which is further linked to a carbamoyl group and a butanoic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Vorbereitungsmethoden

The synthesis of 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with hexanol to form 4-(hexyloxy)benzoic acid. This intermediate is then subjected to a carbamoylation reaction with butanoic acid derivatives under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .

Analyse Chemischer Reaktionen

4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Wissenschaftliche Forschungsanwendungen

4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The hexyloxycarbonyl group and carbamoyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-({4-[(HEXYLOXY)CARBONYL]PHENYL}CARBAMOYL)BUTANOIC ACID stands out due to its unique combination of functional groups. Similar compounds include:

Eigenschaften

Molekularformel

C18H25NO5

Molekulargewicht

335.4 g/mol

IUPAC-Name

5-(4-hexoxycarbonylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C18H25NO5/c1-2-3-4-5-13-24-18(23)14-9-11-15(12-10-14)19-16(20)7-6-8-17(21)22/h9-12H,2-8,13H2,1H3,(H,19,20)(H,21,22)

InChI-Schlüssel

CHAPKRLWMALTDE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.